Cas no 821-11-4 (trans-2-Butene-1,4-diol)

trans-2-Butene-1,4-diol structure
trans-2-Butene-1,4-diol structure
trans-2-Butene-1,4-diol
821-11-4
C4H8O2
88.1051216125488
MFCD00063207
724205
175854

trans-2-Butene-1,4-diol Properties

Names and Identifiers

    • 2-Butene-1,4-diol,(2E)-
    • trans-2-Butene-1,4-diol
    • (+-)-2t-Brom-cyclopropan-r-carbonsaeure
    • (+-)-trans-2-Brom-cyclopropancarbonsaeure
    • (1SR,2RS)-2-bromocyclopropanecarboxylic acid
    • (E)-1,4-dihydroxy-2-butene
    • (E)-2-butene-1,4-diol
    • 2-BUTENE-1,4-DIOL
    • cis 2-butene-1,4-diol
    • Cyclopropanecarboxylicacid,2-bromo
    • trans-1,4-dihydroxy-2-butene
    • trans-2-bromocyclopropanecarboxylic acid
    • Penitricin C
    • trans-2-Buten-1,4-diol
    • (E)2-Butene-1,4-Diol
    • (E)-but-2-ene-1,4-diol
    • but-2-ene-1,4-diol
    • 2-butene-1,4-diol, (2E)-
    • Agrisynth B2D
    • Caswell No. 120
    • (2E)-2-Butene-1,4-diol
    • 2-Butene, 1,4-dihydroxy-
    • 2-Buten-1,4-diol
    • (2E)-but-2-ene-1,4-diol
    • 1,4-DIHYDROXY-2-BUTENE
    • EPA Pesticide Chemical Code 220100
    • ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • 0P6354W2W1
    • 2-Butene-1,4-diol,c&t
    • (2E)-2-Butene-1
    • (2E)-2-Butene-1,4-diol (ACI)
    • 2-Butene-1,4-diol, (E)- (8CI)
    • 2-Butene-1,4-diol, trans- (6CI)
    • +Expand
    • MFCD00063207
    • ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • 1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
    • C(/CO)=C\CO

Computed Properties

  • 88.05240
  • 2
  • 2
  • 2
  • 6
  • 34.8
  • -0.8
  • 40.5

Experimental Properties

  • -0.47280
  • 40.46000
  • 1.502 (589.3 nm 20 ºC)
  • 127°C/10mmHg(lit.)
  • 25°C(lit.)
  • 85.4±16.4 ºC,
  • Soluble (236 g/l) (25 º C),
  • 1.059±0.06 g/cm3 (20 ºC 760 Torr),

trans-2-Butene-1,4-diol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G3JG-250mg
2-Butene-1,4-diol, (2E)-
821-11-4 95%
250mg
$5.00 2024-04-21
A2B Chem LLC
AH50284-250mg
(E)-But-2-ene-1,4-diol
821-11-4 95%
250mg
$5.00 2024-04-19
Aaron
AR00G3RS-250mg
2-Butene-1,4-diol, (2E)-
821-11-4 98%
250mg
$7.00
abcr
AB261324-1 g
trans-2-Butene-1,4-diol, 95%; .
821-11-4 95%
1g
€106.50
Apollo Scientific
OR49076-1g
(E)-But-2-ene-1,4-diol
821-11-4 95%
1g
£49.00 2023-08-31
Chemenu
CM322610-5g
trans-2-Butene-1,4-diol
821-11-4 95%
5g
$*** 2023-05-29
ChemScence
CS-B0322-1g
(E)-But-2-ene-1,4-diol
821-11-4 ≥98.0%
1g
$29.0 2022-04-26
Crysdot LLC
CD13003917-5g
(E)-But-2-ene-1,4-diol
821-11-4 95+%
5g
$210 2024-07-18
Enamine
EN300-27217-0.1g
but-2-ene-1,4-diol
821-11-4 90%
0.1g
$48.0 2023-09-10
eNovation Chemicals LLC
D914050-5g
(E)-But-2-ene-1,4-diol
821-11-4 97%
5g
$100 2022-10-11

trans-2-Butene-1,4-diol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 36 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water ;  0 °C; 30 min, rt
Reference
Design and synthesis of a nucleoside and a phosphonate analogue constructed on a branched-threo-tetrofuranose skeleton
Kiran, Y. B.; et al, Tetrahedron Letters, 2013, 54(30), 3949-3952

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, 65 °C
Reference
First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4
Nshimiyimana, Robert; et al, RSC Advances, 2022, 12(19), 11613-11618

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of stereodefined polysubstituted olefins. 1. Sequential intermolecular reactions involving selective, stepwise insertion of Pd(0) into allylic and vinylic halide bonds. The stereoselective synthesis of disubstituted olefins
Organ, Michael G.; et al, Journal of Organic Chemistry, 2000, 65(23), 7959-7970

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Reference
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  neutralized
Reference
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride ;  1 h, -60 °C → -20 °C
Reference
Synthetic scheme for the preparation of 13C-labeled 2,7-dimethylocta-2,4,6-triene-1,8-dial, the central part of carotenoids
Van Wijk, Arjan A. C.; et al, European Journal of Organic Chemistry, 2002, (24), 4217-4221

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Silica
Reference
A new, facile method for detrifluoroacetylation of esters with triethylamine pretreated silica gel
Ou, Ligong; et al, Organic Preparations and Procedures International, 1999, 31(3), 333-335

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Preparation of 2-butene-1,4-diol based on 1,4-dichloro-2-butene
Ovchinnikova, T. F.; et al, Osnovn. Organ. Sintez i Neftekhimiya, 1977, (7), 49-53

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC][4-[97-(tricyclo[3.… Solvents: Water-d2 ;  24 h, rt
Reference
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), dichloro[1-[2,6-dimethyl-4-(trimethylammonio)phenyl]-3,5,5-trimet… Solvents: Isopropanol ;  3 h, rt
Reference
Towards Sustainable Catalysis - Highly Efficient Olefin Metathesis in Protic Media Using Phase Labelled Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Catalysts
Nagyhazi, Marton; et al, ChemCatChem, 2020, 12(7), 1953-1957

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trichloroacetonitrile Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 40 min, 0 °C; 5 min, rt
1.3 Reagents: Boron trifluoride etherate ;  overnight, rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Action of lithium aluminum hydride on acetylenic acids
Benedict, Glen E.; et al, Journal of the American Chemical Society, 1951, 73, 5444-5

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ruthenate(1-), [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-(2-carb… (PEGA resin supported) Solvents: Water-d2
Reference
A solid-supported phosphine-free ruthenium alkylidene for olefin metathesis in methanol and water
Connon, Stephen J.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1873-1876

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dichloromethane ;  21 h, reflux
Reference
Allyl sulphides in olefin metathesis: catalyst considerations and traceless promotion of ring-closing metathesis
Edwards, Grant A.; et al, Chemical Communications (Cambridge, 2015, 51(3), 515-518

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… ,  1H-Imidazolium, 1,1′-[(25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,… Solvents: Water-d2 ;  24 h, 45 °C
Reference
Metathesis in pure water mediated by supramolecular additives
Brendgen, Thomas; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 303-307

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  2 h, -10 °C; 16 h, rt
Reference
Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualization of the dopamine transporter with PET
Dolle, Frederic; et al, Bioorganic & Medicinal Chemistry, 2006, 14(4), 1115-1125

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride
Reference
The regio- and stereochemistry of 1,3-dipolar cycloaddition of a chiral methylenenitrone to 1,2-disubstituted alkenes
Ali, Shaikh A.; et al, Journal of Chemical Research, 2008, (1), 38-47

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium sulfate Solvents: Water
Reference
Dual Palladium(II)/Tertiary Amine Catalysis for Asymmetric Regioselective Rearrangements of Allylic Carbamates
Bauer, Johannes Moritz ; et al, Chemistry - A European Journal, 2016, 22(16), 5767-5777

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ,  Benzene ;  reflux
Reference
Solid-phase access to polyhydroxypyrrolizidines by 1,3-dipolar cycloaddition of (S)-3-alkoxypyrroline N-oxide to maleate and crotonate derivatives
Pisaneschi, Federica; et al, Tetrahedron Letters, 2002, 43(33), 5711-5714

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine ,  1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)disiloxane Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.3 Reagents: Formic acid Solvents: Dichloromethane ;  10 min, rt
Reference
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(4-methoxy-2-quinolinecarboxylato-κN1… Solvents: Water-d2 ;  > 1 h, rt
Reference
Polycondensation of Butenediol: Synthesis of Telechelic 2-Butene-1,4-diol Oligomers
Kiesewetter, Matthew K.; et al, Journal of the American Chemical Society, 2011, 133(41), 16390-16393

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  14 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  neutralized
Reference
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Acetic acid ;  21 h, reflux; reflux → rt
2.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Reference
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Chloroacetone Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ;  5 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  12 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  10 h, rt
2.2 Reagents: Methanol Solvents: Toluene ,  Water
Reference
Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations
Iafe, Robert G.; et al, Organic Letters, 2013, 15(3), 582-585

trans-2-Butene-1,4-diol Raw materials

trans-2-Butene-1,4-diol Preparation Products

trans-2-Butene-1,4-diol Suppliers

HU BEI YONG KUO Technology Co., Ltd.
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(CAS:821-11-4)
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trans-2-Butene-1,4-diol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:821-11-4)trans-2-Butene-1,4-diol
A848856
99%/99%
25g/100g
159.0/636.0